REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[S:19](Cl)(=[O:21])=[O:20]>C(N(CC)CC)C>[OH:13][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([NH:2][S:19]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)(=[O:21])=[O:20])=[CH:4][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
1.957 g
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Type
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reactant
|
Smiles
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Cl.NC1=CC=C(C2=CC=CC=C12)O
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Name
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|
Quantity
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1.827 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1)S(=O)(=O)Cl
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at r.t. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was suspended in 80 ml dichloromethylene, to which at 0° C.
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Type
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ADDITION
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Details
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The reaction mixture was diluted with dichloromethylene to 200 ml
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Type
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WASH
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Details
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washed with 1N HCl solution (30 ml×3), water (30 ml×3) and brine (30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dried over MgSO4
|
Type
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FILTRATION
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Details
|
the organic phase was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 50% methanol/H2O affording 2.7 g (90%) brown solid, m.p.: 146-148° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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OC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)C=1SC=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |